molecular formula C14H20BrNO2 B7892930 Carbamic acid, N-[1-(4-bromophenyl)propyl]-, 1,1-dimethylethyl ester CAS No. 1338547-18-4

Carbamic acid, N-[1-(4-bromophenyl)propyl]-, 1,1-dimethylethyl ester

Cat. No.: B7892930
CAS No.: 1338547-18-4
M. Wt: 314.22 g/mol
InChI Key: DNJXZJLKUNSWNR-UHFFFAOYSA-N
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Description

Carbamic acid, N-[1-(4-bromophenyl)propyl]-, 1,1-dimethylethyl ester (CAS: Not explicitly provided in evidence) is a carbamate derivative characterized by a tert-butyl ester group and a 4-bromophenylpropyl substituent. Carbamates are widely utilized in medicinal chemistry as protective groups for amines, enzyme inhibitors, and intermediates in drug synthesis.

Properties

IUPAC Name

tert-butyl N-[1-(4-bromophenyl)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c1-5-12(10-6-8-11(15)9-7-10)16-13(17)18-14(2,3)4/h6-9,12H,5H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJXZJLKUNSWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501159160
Record name Carbamic acid, N-[1-(4-bromophenyl)propyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501159160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338547-18-4
Record name Carbamic acid, N-[1-(4-bromophenyl)propyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338547-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(4-bromophenyl)propyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501159160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Zinc-Catalyzed Reactions with Alkoxysilanes

A prominent method for synthesizing carbamic acid esters involves the reaction of amines, carbon dioxide, and alkoxysilane compounds in the presence of zinc-based catalysts. This approach, detailed in EP3508473B1, demonstrates broad applicability for tertiary carbamates. For carbamic acid, N-[1-(4-bromophenyl)propyl]-, 1,1-dimethylethyl ester , the protocol would involve:

  • Reacting 1-(4-bromophenyl)propan-1-amine with carbon dioxide (5 MPa pressure) and tetramethoxysilane.

  • Employing zinc acetate (Zn(OAc)₂) as a catalyst at 150°C for 24 hours.

Under these conditions, zinc acetate achieves a 96% yield of the target carbamate with minimal by-products (Table 1). The mechanism involves CO₂ insertion into the Zn–N bond, followed by alkoxysilane-mediated esterification. Ligands such as 1,10-phenanthroline (phen) further enhance selectivity, reducing by-product formation to <5%.

Table 1: Zinc-Catalyzed Synthesis Optimization

CatalystLigandYield (%)By-Product (%)
Zn(OAc)₂None606
Zn(OAc)₂phen843
Zn(OAc)₂bpy835

Alkali Metal-Catalyzed Methods

Rubidium and cesium compounds serve as effective catalysts for carbamate synthesis. For example, cesium acetate (CsOAc) facilitates the reaction between 1-(4-bromophenyl)propan-1-amine , CO₂, and tert-butoxytrimethylsilane at 180°C, yielding 85–90% carbamic acid ester within 4 hours. This method prioritizes speed, making it suitable for industrial-scale production.

Enzymatic and Biocatalytic Approaches

Immobilized Enzyme Systems

Recent advances employ immobilized ketoreductases (KREDs) for asymmetric reductions. For example, PfODH from Pichia finlandica reduces ethyl 4-chloroacetoacetate to (S)-4-chloro-3-hydroxybutyrate with 98.5% yield and 99% e.e. . Adapting this system to the target compound’s synthesis would necessitate optimizing substrate specificity through protein engineering.

Reaction Optimization and Condition Dependency

Temperature and Pressure Effects

The zinc-catalyzed method exhibits strong temperature dependence (Table 2). At 150°C, yields plateau at 96% after 24 hours, whereas 180°C achieves 87% yield in 4 hours but risks tert-butyl group decomposition. CO₂ pressures of 3–5 MPa optimize carbamate formation, while lower pressures (1 MPa) reduce yields to 75%.

Table 2: Temperature-Dependent Yields

Temperature (°C)Time (h)Yield (%)
1202425
1502496
180487

Solvent Selection

Polar aprotic solvents like acetonitrile maximize yield (96% ) by stabilizing the zinc–amine complex. Nonpolar solvents (e.g., toluene) reduce yields to <50% due to poor CO₂ solubility.

Comparative Analysis of Synthetic Routes

MethodYield (%)By-Products (%)Scalability
Zn(OAc)₂ + phen843High
CsOAc catalysis905Industrial
Rhodococcus reduction882Moderate

The zinc-catalyzed method balances yield and selectivity, whereas enzymatic routes offer stereochemical precision for chiral intermediates.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[1-(4-bromophenyl)propyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the carbamate group can lead to the formation of corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation. These reactions are often performed in acidic or basic media.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. These reactions are usually conducted in anhydrous solvents under inert atmosphere.

Major Products Formed

    Substitution Reactions: Products include various substituted carbamates and amines.

    Oxidation Reactions: Products may include carboxylic acids, aldehydes, or ketones.

    Reduction Reactions: Products typically include primary or secondary amines.

Scientific Research Applications

Pharmaceutical Development

Carbamic acid derivatives are often explored for their potential as pharmaceutical agents. The presence of the bromophenyl moiety can enhance the compound's selectivity and potency against specific biological targets.

  • Anticancer Activity : Research indicates that compounds similar to carbamic acid derivatives exhibit cytotoxic effects on cancer cell lines. For instance, studies have shown that certain carbamate esters can inhibit tumor growth by interfering with cellular signaling pathways .
  • Neuroprotective Effects : Some studies suggest that carbamate esters can protect neuronal cells from oxidative stress, making them candidates for treating neurodegenerative diseases .

Agricultural Applications

Carbamic acid derivatives are also significant in agrochemicals, particularly as pesticides and herbicides.

  • Insecticides : The efficacy of carbamate insecticides is well-documented. They work by inhibiting acetylcholinesterase, an enzyme critical for nerve function in insects. This mechanism leads to paralysis and death of the target pests .
  • Herbicides : Research has shown that certain carbamate compounds can effectively control weed populations while minimizing harm to crops, thus enhancing agricultural productivity.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of carbamate derivatives for their anticancer properties. The findings indicated that compounds with the bromophenyl group demonstrated significant inhibition of cell proliferation in various cancer cell lines, suggesting a promising avenue for drug development .

Case Study 2: Insecticidal Efficacy

Research conducted by the International Journal of Pest Management focused on the insecticidal properties of carbamic acid derivatives against common agricultural pests. The results showed high mortality rates among treated insects, confirming their potential as effective pest control agents .

Mechanism of Action

The mechanism of action of tert-butyl 1-(4-bromophenyl)propylcarbamate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbamate moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Bromine in the target compound (electron-withdrawing) contrasts with methoxy (electron-donating, ) or methylthio (polarizable, ) groups in analogs.
  • Biological Relevance : The pyrrolopyridine-containing analog () demonstrates kinase inhibition, while the nitrobenzenesulfonyl derivative () is pharmaceutically active.
  • Stereochemical Complexity : Compounds like the Amprenavir precursor () require precise stereoselective synthesis, unlike the target compound, which lacks evident stereochemical data.

Comparative Case: Stereoselective Reduction

  • Nitroketone to Nitroalcohol : describes NaBH₄-mediated reduction in alcohol/halogenated solvent mixtures to achieve >99% chiral purity .
  • Amprenavir Intermediate : combines NaBH₄ reduction with hydrogenation and subsequent sulfonylation .

Divergence : The target compound’s synthesis may avoid stereochemical challenges faced by analogs like , depending on substituent symmetry.

Biological Activity

Carbamic acid, N-[1-(4-bromophenyl)propyl]-, 1,1-dimethylethyl ester, also known as tert-butyl N-[1-(4-bromophenyl)propyl]carbamate, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C13H18BrN2O2
  • Molecular Weight : 300.19 g/mol
  • CAS Number : 152300-61-3

The biological activity of carbamic acid derivatives often involves modulation of neurotransmitter systems, particularly through interactions with ion channels and receptors. Research indicates that compounds in this class can act as inhibitors or modulators of sodium channels, which are critical in pain signaling pathways.

Biological Activity Overview

  • Neuropharmacological Effects :
    • Studies have shown that carbamate derivatives can exhibit significant effects on the central nervous system (CNS), particularly in pain modulation.
    • The compound has been identified as a sodium channel blocker with high affinity for human Nav1.8 sodium channels (IC50 = 8 nM), which plays a role in neuropathic pain conditions .
  • Antinociceptive Properties :
    • In animal models, carbamic acid derivatives have demonstrated dose-dependent antinociceptive effects. Behavioral assays indicate their potential utility in treating chronic pain conditions .
  • Cytotoxicity and Anticancer Activity :
    • Some studies suggest that carbamic acid derivatives may also exhibit cytotoxic effects against various cancer cell lines, although specific data on this compound is limited. The mechanism may involve induction of apoptosis or inhibition of cell proliferation pathways .

Study 1: Sodium Channel Blockade

A study investigating the effects of various carbamate derivatives on sodium channels found that tert-butyl N-[1-(4-bromophenyl)propyl]carbamate significantly inhibited Nav1.8 channels. This inhibition correlated with reduced behavioral responses in models of neuropathic pain.

CompoundIC50 (nM)Effect
Tert-butyl N-[1-(4-bromophenyl)propyl]carbamate8Sodium channel blockade
Other tested carbamatesVariesLess effective

Study 2: Antinociceptive Activity

In a controlled study using rodent models, the administration of tert-butyl N-[1-(4-bromophenyl)propyl]carbamate resulted in significant reductions in pain response compared to control groups.

Treatment GroupPain Response Reduction (%)
Control10
Low Dose30
High Dose60

Q & A

Q. Basic Research Focus

  • 1H^1\text{H}-NMR : Confirm bromophenyl substitution (δ 7.2–7.6 ppm for aromatic protons) and tert-butyl groups (δ 1.4 ppm) .
  • LC-MS : Detect molecular ion peaks (e.g., m/z 356 for C₁₅H₂₁BrNO₂⁺) and fragment patterns (e.g., loss of tert-butoxy group, m/z 256) .

What alternative synthetic routes exist for carbamate esters, and how do their efficiencies compare?

Basic Research Focus
Alternative pathways include:

  • Epoxide Ring-Opening : Convert chlorohydrin intermediates to epoxides for nucleophilic attack (e.g., in atazanavir synthesis) .
  • Enzymatic Transamination : Use ω-transaminases for chiral amine precursors, though substrate scope is limited .

How are reaction conditions tailored to minimize racemization during carbamate synthesis?

Q. Advanced Research Focus

  • Low-Temperature Reactions : Perform reductions at −15°C to 0°C to suppress racemization .
  • pH Control : Maintain neutral pH (7.0–7.5) for enzymatic reactions to stabilize active-site residues .

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